
3,4,5-Trichloroaniline
Overview
Description
3,4,5-Trichloroaniline (TCA) is a chlorinated aromatic amine with the molecular formula C₆H₂Cl₃NH₂. It is widely used as an intermediate in synthesizing dyes, agrochemicals, and pharmaceuticals. TCA is distinguished by its three chlorine atoms positioned at the 3-, 4-, and 5-positions on the benzene ring. Notably, it exhibits significant nephrotoxicity, primarily attributed to its biotransformation in the kidney and the generation of reactive oxygen species (ROS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the introduction of chlorine gas into an aniline solution under controlled conditions. The reaction typically takes place in a solvent such as glacial acetic acid or alcohol, and the temperature is maintained below 25°C to ensure controlled chlorination. The reaction proceeds as follows: [ \text{C6H5NH2} + 3 \text{Cl2} \rightarrow \text{C6H2Cl3NH2} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and chlorine gas flow to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under basic conditions.
Major Products Formed:
Oxidation: Formation of trichloronitrobenzene.
Reduction: Formation of trichloroaniline derivatives.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
3,4,5-Trichloroaniline is primarily used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. Its chemical structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
- Dye Manufacturing : TCA is utilized in the production of azo dyes and other colorants due to its ability to form stable complexes with metal ions.
- Pesticides : It serves as a precursor for several herbicides and fungicides, contributing to agricultural productivity.
Toxicological Research
TCA is recognized for its nephrotoxic properties. Research has demonstrated that it can induce kidney damage through various mechanisms:
- Nephrotoxicity Studies : In vitro studies have shown that TCA is a potent nephrotoxicant. For instance, a study involving Fischer 344 rats indicated that TCA exposure resulted in increased kidney weight and elevated blood urea nitrogen levels, signifying renal impairment .
- Mechanisms of Toxicity : The nephrotoxicity of TCA may be attributed to oxidative stress and free radical generation. Antioxidants have been shown to mitigate some of the cytotoxic effects of TCA, suggesting that oxidative damage plays a critical role in its toxicity .
Environmental Monitoring
TCA is also significant in environmental science, particularly in the monitoring of water quality:
- Analytical Chemistry : TCA has been employed as a standard compound for the determination of substituted aromatic amines in environmental samples using techniques such as gas chromatography . This application is crucial for assessing contamination levels in aquatic environments.
- Biotransformation Studies : Research into the biotransformation of TCA in aquatic organisms has provided insights into its environmental fate. Studies have estimated metabolic rates and bioaccumulation factors for TCA in fish species, enhancing our understanding of its ecological impact .
Medicinal Chemistry
In medicinal chemistry, TCA has been investigated for its potential therapeutic applications:
- Anticancer Activity : TCA has shown promise in forming complexes with platinum(II) that exhibit antileukemic activity. These complexes have been studied for their cytostatic effects against various cancer cell lines .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding the applications of this compound:
Mechanism of Action
The mechanism by which 3,4,5-Trichloroaniline exerts its effects involves its interaction with cellular components. It is known to undergo biotransformation in the liver, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress and damage cellular structures, particularly in renal cells. The involvement of cytochrome P450 enzymes, cyclooxygenase, and peroxidase in its bioactivation has been documented .
Comparison with Similar Compounds
Nephrotoxicity and Metabolic Pathways
3,4,5-Trichloroaniline vs. 3,5-Dichloroaniline (3,5-DCA)
- Mechanisms: TCA induces nephrotoxicity through N-oxidation pathways and free radical production. Antioxidants like catalase and deferoxamine significantly reduce its cytotoxicity, implicating ROS in toxicity . 3,5-DCA forms nephrotoxic metabolites such as 4-amino-2,6-dichlorophenol. However, TCA cannot produce this metabolite due to its 4-chloro substitution, yet it remains equally or more toxic than 3,5-DCA. This suggests divergent bioactivation pathways, with TCA relying more on N-oxidation .
- Potency :
This compound vs. Other Trichloroaniline Isomers
- 2,4,5-Trichloroaniline: Primarily studied for environmental degradation. Algae inhibit bacterial mineralization by excreting organic compounds . No comparable data exist for TCA, but its structural differences likely alter degradation kinetics.
- 2,4,6-Trichloroaniline: Used in plant growth regulators.
Enzymatic Inhibition and Structure-Activity Relationships
- Acetylcholinesterase (AChE) Inhibition :
- Substitution Patterns: Mono-substituted anilines follow toxicity trends: CF₃ > F > Br > Cl. For di- and tri-substituted analogs, chlorine positioning (e.g., 3,4,5 vs. 2,4,5) critically influences toxicity and bioactivity .
Data Tables
Table 1: Comparative Nephrotoxicity of Chloroanilines
Biological Activity
3,4,5-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and toxicological research. This article provides a comprehensive overview of the biological activity of TCA, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula C₆H₄Cl₃N. Its structure consists of an aniline group (a benzene ring with an amino group) substituted with three chlorine atoms at the 3, 4, and 5 positions. This substitution pattern plays a critical role in its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of TCA and its derivatives. A significant correlation has been established between the chlorine substituents in the structure and the compound's biological activity.
Case Study: Antimicrobial Screening
A study synthesized various compounds from 2,4,5-trichloroaniline and evaluated their antimicrobial activity against several bacterial strains including E. coli, S. aureus, B. subtilis, and fungal strains like C. albicans. The results indicated that compounds derived from TCA exhibited significant antimicrobial activities, particularly against B. subtilis and E. coli .
Table 1: Antimicrobial Activity of TCA Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|---|
2c | B. subtilis | 15 µg/mL | 20 |
1a | E. coli | 20 µg/mL | 18 |
2a | C. albicans | 25 µg/mL | 15 |
The presence of chlorine atoms was found to enhance the antibacterial efficacy compared to brominated analogs, which exhibited diminished activity .
Toxicological Aspects
While TCA shows promising antimicrobial properties, it is also associated with various toxic effects. Research indicates that TCA can induce nephrotoxicity in laboratory models.
Case Study: Nephrotoxicity Assessment
A study assessed the nephrotoxic potential of TCA metabolites in isolated kidney cells from Fischer 344 rats. The findings revealed that certain metabolites of TCA could lead to increased lactate dehydrogenase (LDH) release, indicating cytotoxicity at higher concentrations .
Table 2: Cytotoxicity of TCA Metabolites
Metabolite | Concentration (µM) | LDH Release (%) |
---|---|---|
4-A-2,6-DCP | 250 | 30 |
2-A-4,6-DCP | 1500 | 5 |
This study highlights the dual nature of TCA's biological activity—its potential as an antimicrobial agent alongside its nephrotoxic risks .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 3,4,5-Trichloroaniline in renal cells, and how can researchers investigate them experimentally?
- Answer : this compound undergoes biotransformation via renal enzymes such as CYP, FMO, and peroxidases, forming intermediates like 2-amino-4,5,6-trichlorophenol. Researchers can use in vitro models (e.g., isolated rat renal cortical cells) with enzyme-specific inhibitors (e.g., CYP450 inhibitors) to block pathways and identify metabolites via HPLC or LC-MS. Free radical generation can be measured using fluorescence probes (e.g., DCFH-DA) or electron spin resonance (ESR) .
Q. How can this compound be detected and quantified in environmental samples?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for identifying chloroaniline derivatives. For example, trichloroaniline degradation intermediates (e.g., dichloroaniline) can be separated using reversed-phase columns and quantified based on retention times (e.g., 4.121 min for TCA) and UV spectra (248.1 nm). Gas chromatography-mass spectrometry (GC-MS) is also suitable for volatile metabolites .
Q. What experimental models are used to assess the nephrotoxicity of this compound?
- Answer : Primary renal cortical cells from Fischer 344 rats are a standard model. Toxicity endpoints include cell viability (MTT assay), oxidative stress markers (e.g., glutathione depletion), and mitochondrial dysfunction. Co-treatment with antioxidants (e.g., N-acetylcysteine) can confirm free radical involvement .
Advanced Research Questions
Q. How do the nephrotoxic potentials of this compound compare to other trichloroaniline isomers, and what methodologies are used to assess these differences?
- Answer : this compound is more nephrotoxic than 2,4,5- or 2,4,6-isomers due to its preferential N-oxidation. Comparative studies use structure-activity relationship (SAR) analysis, measuring cytotoxicity (LD50), and metabolite profiling. For example, enzyme-linked immunosorbent assays (ELISA) can quantify specific biomarkers like kidney injury molecule-1 (KIM-1) .
Q. What role do reactive oxygen species (ROS) play in this compound-induced renal damage, and how can their contribution be experimentally validated?
- Answer : ROS are generated during nitro group reduction or oxidation of trichloroaniline metabolites. Researchers can use redox-sensitive dyes (e.g., dihydroethidium for superoxide) and measure lipid peroxidation (malondialdehyde levels). Knockdown of ROS-scavenging enzymes (e.g., SOD or catalase) via siRNA can exacerbate toxicity, confirming ROS-mediated pathways .
Q. How does microbial degradation of this compound occur in environmental systems, and what are the key dechlorination intermediates?
- Answer : Microbial enrichment cultures can dechlorinate this compound to dichloroanilines under anaerobic conditions. Batch assays with isotopic labeling (e.g., ¹⁴C-tagged compounds) track degradation rates. Metabolites like 3,5-dichloroaniline are identified via mass spectrometry, with dechlorination activity quantified using Michaelis-Menten kinetics .
Q. What are the conflicting findings regarding the role of aminophenol metabolites versus N-oxidation in this compound toxicity, and how can these be resolved?
- Answer : While aminophenols are traditionally linked to nephrotoxicity, studies show N-oxidation (e.g., chlorophenylhydroxylamine) is more critical for this compound. Discrepancies can be addressed using metabolomic profiling (e.g., UPLC-QTOF-MS) and in vitro models with selective enzyme knockouts (e.g., CYP2E1-deficient cells) .
Properties
IUPAC Name |
3,4,5-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYQVITULCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212811 | |
Record name | 3,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-91-3 | |
Record name | 3,4,5-Trichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 634-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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